1-(3-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-(3-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H13FN4O4S and its molecular weight is 424.41. The purity is usually 95%.
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Scientific Research Applications
Solid-Phase Synthesis
The compound 1-(3-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide has been utilized in solid-phase synthesis methods. A study by Lee, Gauthier, and Rivero (1999) describes the preparation of related compounds using a solid-phase synthetic method. This approach involves aromatic substitution, reduction, hydrolysis, and cyclization to form complex structures, showcasing the versatility of such compounds in synthetic chemistry (Lee, Gauthier, & Rivero, 1999).
Development of HIV Inhibitors
Compounds similar to this compound have been explored for their potential in inhibiting HIV. Monteagudo et al. (2007) discussed the use of fluorine-19 nuclear magnetic resonance (NMR) in the drug discovery process, particularly in the development of HIV integrase inhibitors. This highlights the significance of such compounds in the research and development of antiviral drugs (Monteagudo et al., 2007).
Optical Materials Research
Özbek et al. (2019) investigated complexes related to this compound for their potential as optical materials. The study involved synthesizing new complexes and analyzing their properties using techniques like FT-IR, UV-Vis spectrophotometry, and fluorescence spectroscopy, indicating the utility of such compounds in materials science (Özbek et al., 2019).
Mycobacterium tuberculosis Inhibitors
In the context of tuberculosis research, Jeankumar et al. (2013) explored the design and synthesis of compounds related to this compound. They aimed to inhibit Mycobacterium tuberculosis GyrB, an enzyme essential for the bacteria's survival. This study underscores the role of such compounds in developing new treatments for tuberculosis (Jeankumar et al., 2013).
Mechanism of Action
Target of Action
Compounds with similar structures, such as (4/6-substituted benzo[d]thiazol-2-yl)thiazolidin-4-ones, have been found to inhibit hiv-1 reverse transcriptase (rt) .
Mode of Action
The most active derivatives of these compounds have been found to exhibit an uncompetitive inhibition mode .
Biochemical Pathways
Given the potential target of hiv-1 rt, it can be inferred that the compound may affect the replication of hiv-1 by inhibiting the rt enzyme .
Result of Action
Based on the potential target of hiv-1 rt, it can be inferred that the compound may inhibit the replication of hiv-1, thereby potentially reducing the viral load .
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-N-(6-nitro-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN4O4S/c21-13-4-1-3-12(9-13)11-24-8-2-5-15(19(24)27)18(26)23-20-22-16-7-6-14(25(28)29)10-17(16)30-20/h1-10H,11H2,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GALYFJUFDSHUEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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